



Application Notes and Protocols: Targeted Delivery Systems for Amphotericin B

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Compound of Interest		
Compound Name:	Antifungal agent 75	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of targeted delivery systems for the potent antifungal agent, Amphotericin B (AmB). AmB is a broad-spectrum polyene antibiotic that remains a cornerstone for treating life-threatening systemic fungal infections.[1][2] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity by forming pores, which leads to the leakage of essential intracellular ions and ultimately results in fungal cell death.[2][3][4]

Despite its efficacy, the clinical use of conventional AmB formulated with deoxycholate is severely limited by significant side effects, most notably dose-dependent nephrotoxicity.[1][2] This toxicity arises from AmB's ability to also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than for ergosterol.[2][3] To mitigate these adverse effects and improve the therapeutic index, various targeted delivery systems have been developed. These systems aim to encapsulate AmB, altering its pharmacokinetic profile, reducing its interaction with host cells, and promoting its accumulation at the site of infection.[5][6]

This document summarizes the key characteristics of different AmB delivery platforms, presents comparative data in structured tables, and provides detailed protocols for the formulation and evaluation of these systems.

Data Presentation: Comparative Analysis of Amphotericin B Delivery Systems



The following tables summarize quantitative data for various AmB formulations, including commercial products and experimental systems, to facilitate comparison.

Table 1: Physicochemical Properties of Amphotericin B Nanoparticle Formulations

Formulation Type	Core Component s	Average Size (nm)	Entrapment Efficiency (%)	Drug Loading (%)	Reference(s
Liposomal AmB (AmBisome ®)	HSPC, Cholesterol, DSPG	< 100	> 90%	~10% (w/w lipid)	[7]
PLGA Nanoparticles	Poly(lactic- co-glycolic) acid	189.5 ± 90	94.0 ± 1.3	Not Reported	[8]
PLGA-PEG Nanoparticles	PLGA, Polyethylene glycol	169.0 ± 6.9	92.8 ± 2.9	Not Reported	[8]
Solid Lipid Nanoparticles (SLNs)	Compritol 888 ATO, Tween 80	111.1 ± 2.2	93.8 ± 1.8	Not Reported	[9]
PEGylated NLCs	mPEG-2K- DSPE, Lipids	218 ± 5	92.7 ± 2.5	4.6 ± 0.1	[10]

| Gelatin Nanoparticles | Gelatin | ~213 | ~49.0 | Not Reported |[11] |

Table 2: In Vitro Efficacy of Amphotericin B Formulations Against Candida Species



Formulation	Fungal Species	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Cytotoxicity Assay (Cell Line)	Reference(s
Conventiona I AmB (Fungizone®	Candida albicans	0.03 - 1.0	Not Reported	High Hemolysis	[4]
Conventional AmB (CAmphoB)	Candida auris	≥ 2 (77% of isolates)	Not Reported	Not Reported	[12]
Liposomal AmB (AmBisome®)	Candida auris	1.0	2.0	Low Hemolysis (vs. CAmphoB)	[12]
Solid Lipid Nanoparticles (AmbiOnp)	Candida albicans	7.812	Not Reported	Not Reported	[13]

| PEGylated NLCs | AmB-resistant Candida | Significantly better than Fungizone™ | Not Reported | Not Reported | [10] |

Table 3: In Vivo Efficacy of Targeted Amphotericin B Formulations in Murine Models



Formulation	Infection Model	Dosing Regimen	Outcome	Reference(s)
Liposomal AmB (AmBisome®)	Disseminated C. auris	7.5 mg/kg	Significant reduction in kidney fungal burden (P=0.028)	[14]
Liposomal AmB (AmBisome®)	Disseminated C. glabrata	up to 20 mg/kg/day	Dose-dependent reduction in kidney fungal burden	[15]
PEG-Coated Liposomes	Severe Systemic C. albicans	Single dose 5 mg/kg	0% mortality vs. 70% for AmBisome (5 daily doses)	[16]
Amphotericin B Lipid Complex (ABLC)	Systemic Aspergillus	Not Specified	Effective in vivo despite apparent in vitro resistance	[17]

| Oral SLNs (AmbiOnp) | Pharmacokinetic Study | Oral Gavage | Cmax comparable to IV Fungizone®, low kidney accumulation |[13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the literature and serve as a guide for researchers.

Protocol 1: Preparation of Amphotericin B-Loaded PLGA-PEG Nanoparticles

This protocol is adapted from the modified emulsification-diffusion method.[8][18]

Preparation of Organic Phase:



- Dissolve 100 mg of PLGA-PEG copolymer in 5 mL of a suitable organic solvent (e.g., ethyl acetate).
- o Dissolve 10 mg of Amphotericin B in a minimal amount of DMSO (e.g., 0.5 mL).
- Add the AmB solution to the polymer solution and mix until a homogenous organic phase is achieved.

Preparation of Aqueous Phase:

- Prepare a 2% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.
- Saturate the aqueous phase with the organic solvent used in Step 1 by mixing and allowing the phases to separate. Use the resulting aqueous phase for emulsification.

Emulsification:

 Add the organic phase to 20 mL of the saturated aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.

• Solvent Diffusion:

- Pour the resulting emulsion into a larger volume of deionized water (e.g., 200 mL) under gentle magnetic stirring.
- Allow the organic solvent to diffuse into the aqueous phase and evaporate under stirring for 4-6 hours at room temperature. This leads to the precipitation of the nanoparticles.

Nanoparticle Recovery:

- Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
- Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and non-encapsulated drug.
- Resuspend the final pellet in a small volume of water and lyophilize for long-term storage.



Protocol 2: Characterization of Nanoparticles

- Particle Size and Zeta Potential:
 - Resuspend a small amount of lyophilized nanoparticles in deionized water.
 - Analyze the suspension using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
- Drug Entrapment Efficiency (DEE):
 - Accurately weigh 10 mg of lyophilized AmB-loaded nanoparticles.[18]
 - Dissolve the nanoparticles in a suitable organic solvent (e.g., a mixture of Dichloromethane and Acetonitrile) to release the entrapped drug.[18]
 - Quantify the amount of AmB using a validated HPLC method or UV-Vis spectrophotometry.
 - Calculate DEE using the following formula: DEE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100

Protocol 3: In Vitro Antifungal Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.

- Inoculum Preparation:
 - Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
 - Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
 - Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.



Drug Dilution:

 Prepare serial two-fold dilutions of the AmB nanoparticle formulations and a control (e.g., conventional AmB) in a 96-well microtiter plate using RPMI-1640 medium.

Incubation:

- Add the prepared fungal inoculum to each well.
- Include a drug-free well (growth control) and an inoculum-free well (sterility control).
- Incubate the plates at 35°C for 24-48 hours.

MIC Determination:

 The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.

Protocol 4: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12][14]

Animal Model:

- Use immunocompromised female BALB/c mice (e.g., rendered leukopenic via cyclophosphamide administration).[14][16]
- Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of C. auris or C. albicans (e.g., 3 x 10⁴ CFU/mouse).[12][16]

Treatment Groups:

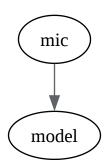
- Divide the infected mice into groups (n=10 per group):
 - Group 1: Untreated Control (vehicle only).



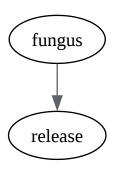
- Group 2: Conventional AmB (e.g., 1 mg/kg).
- Group 3: Test Formulation (e.g., AmB-NPs at 5 mg/kg).
- Group 4: Test Formulation (e.g., AmB-NPs at 7.5 mg/kg).
- Drug Administration and Monitoring:
 - Begin treatment 24 hours post-infection. Administer formulations intravenously for a specified duration (e.g., 4 consecutive days).[19]
 - Monitor the mice daily for survival, weight loss, and clinical signs of illness for up to 35 days.[19]
- Fungal Burden Assessment:
 - At a predetermined endpoint (e.g., day 7 post-infection), euthanize a subset of mice from each group.
 - Aseptically harvest target organs (kidneys, spleen, liver).
 - Homogenize the organs in sterile saline, perform serial dilutions, and plate on SDA to determine the number of CFU per gram of tissue.
- Data Analysis:
 - Compare survival curves between groups using the log-rank (Mantel-Cox) test.
 - Compare fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test). A p-value < 0.05 is typically considered significant.

Visualizations: Workflows and Signaling Pathways





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Methodological & Application





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